molecular formula C9H12N2O3 B1266740 2-Butoxy-5-nitropyridine CAS No. 6627-95-8

2-Butoxy-5-nitropyridine

Cat. No. B1266740
CAS RN: 6627-95-8
M. Wt: 196.2 g/mol
InChI Key: GEMGCBQSLUFODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nitropyridines are synthesized through several methods, involving nitration reactions and subsequent functionalization. The synthesis of specific derivatives like 2-Butoxy-5-nitropyridine may involve strategic nitration of pyridine to introduce the nitro group at the desired position, followed by alkylation to attach the butoxy group. Although literature on the precise synthesis of 2-Butoxy-5-nitropyridine is scarce, methodologies applied to similar nitropyridines offer insights into potential synthetic routes, emphasizing the importance of nitro-functionalized analogues in organic synthesis for obtaining valuable heterocycles (Sadowski & Kula, 2024).

Molecular Structure Analysis

The molecular structure of nitropyridines is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences the electronic properties of the molecule. The placement of the nitro group and the butoxy substituent in 2-Butoxy-5-nitropyridine affects its reactivity and interaction with other molecules. Structural analyses using techniques such as X-ray crystallography could provide detailed insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Nitropyridines undergo a variety of chemical reactions, including reduction, nucleophilic substitution, and condensation, driven by the reactivity of the nitro group and the pyridine ring. The presence of the butoxy group in 2-Butoxy-5-nitropyridine could modulate its reactivity, making it a versatile intermediate for further chemical transformations. These reactions are pivotal for synthesizing complex organic molecules and heterocyclic compounds, underscoring the utility of nitropyridines in organic synthesis (Ivanova et al., 2023).

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Butoxy-5-nitropyridine has been utilized in the synthesis of various chemical compounds. For instance, its derivatives were used in the synthesis of uridine derivatives, which are potential inhibitors of glycosyltransferases (Komor et al., 2012). This synthesis involved connecting 2-deoxyglucose and 2-deoxygalactose to a nitropyridine derivative via an alpha-1-thioglycosidic bond.
  • In another study, the redox properties of nitroxides, which are significant in applications like molecular probes in biophysics, were explored. Nitroxides, including those derived from 2-butoxy-5-nitropyridine, have their redox properties influenced by factors such as ring size and substituents' effects (Zhurko et al., 2020).

Crystal Structure and Magnetic Behavior

  • The crystal structure and magnetic behavior of compounds derived from 2-butoxy-5-nitropyridine have been studied. For instance, a copper (II) catalyzed reaction involving 2-butoxy-5-nitropyridine produced crystals with distinct monoclinic structures and exhibited strong antiferromagnetic interactions (Bellesis et al., 2015).

Mass Spectrometry and Analytical Applications

  • In mass spectrometry, 2-butoxy-5-nitropyridine derivatives have been used to study isomer differentiation, aiding in understanding reaction mechanisms and structures of ionic products formed in certain chemical reactions (Dolnikowski, 1992).
  • Moreover, 2-butoxy-5-nitropyridine has been used in the synthesis of 5-Bromo-2-nitropyridine, showcasing the application in large-scale production and process development, including safety studies and reaction condition optimization (Agosti et al., 2017).

properties

IUPAC Name

2-butoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-3-6-14-9-5-4-8(7-10-9)11(12)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMGCBQSLUFODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289314
Record name 2-butoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-nitropyridine

CAS RN

6627-95-8
Record name NSC60265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTOXY-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Butoxy-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Butoxy-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Butoxy-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Butoxy-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Butoxy-5-nitropyridine

Citations

For This Compound
2
Citations
HL Friedman, LD Braitberg… - Journal of the …, 1947 - ACS Publications
… of 2-butoxy-5-nitropyridine was added dropwise at such a rate that the condenser could return the refluxing solvents (approx, three hours for addition). The reaction mixture was …
Number of citations: 27 pubs.acs.org
AR Khan - 1963 - shareok.org
The need for a suitable repellent against Drosophila flies which cause a serious economic problem to the tomato canning industry) was indicated by Dr, DE Howell) Professor and Head …
Number of citations: 1 shareok.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.